2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14785392
InChI: InChI=1S/C18H21N5O2S3/c1-9(2)13-4-10-17(25)19-14(20-18(10)28-13)7-27-8-15(24)21-16-11-5-26-6-12(11)22-23(16)3/h4,9H,5-8H2,1-3H3,(H,21,24)(H,19,20,25)
SMILES:
Molecular Formula: C18H21N5O2S3
Molecular Weight: 435.6 g/mol

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide

CAS No.:

Cat. No.: VC14785392

Molecular Formula: C18H21N5O2S3

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide -

Specification

Molecular Formula C18H21N5O2S3
Molecular Weight 435.6 g/mol
IUPAC Name N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide
Standard InChI InChI=1S/C18H21N5O2S3/c1-9(2)13-4-10-17(25)19-14(20-18(10)28-13)7-27-8-15(24)21-16-11-5-26-6-12(11)22-23(16)3/h4,9H,5-8H2,1-3H3,(H,21,24)(H,19,20,25)
Standard InChI Key WTYTYVWLOXMOSY-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C4CSCC4=NN3C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused thieno-pyrimidine core linked via a sulfanyl acetamide bridge to a thieno-pyrazol moiety. The thieno[2,3-d]pyrimidin-2-yl group is substituted with a hydroxy group at position 4 and an isopropyl group at position 6, while the thieno[3,4-c]pyrazol-3-yl group carries a methyl substituent at position 2 .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂S₃
Molecular Weight435.6 g/mol
IUPAC NameN-(2-Methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide
Canonical SMILESCC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C4CSCC4=NN3C
InChIKeyWTYTYVWLOXMOSY-UHFFFAOYSA-N

Physicochemical Characteristics

The presence of multiple heteroatoms (N, S, O) and aromatic systems confers moderate polarity, with a calculated XLogP3 of ~3.2, suggesting moderate lipophilicity . The hydroxy and acetamide groups enhance hydrogen-bonding capacity, critical for target interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the thieno-pyrimidine and thieno-pyrazol precursors:

  • Thieno-pyrimidine Core Formation: Cyclocondensation of 4-amino-6-isopropylthiophene-2-carboxylate with thiourea yields the 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidin-2(3H)-one intermediate.

  • Sulfanyl Acetamide Coupling: The pyrimidine intermediate undergoes alkylation with 2-chloroacetamide, followed by thiolation with mercaptoacetic acid to introduce the sulfanyl bridge.

  • Thieno-pyrazol Conjugation: The final step involves amide coupling with 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, facilitated by carbodiimide-based activation.

Structural Modifications

Recent efforts focus on optimizing substituents to enhance bioavailability:

  • Isopropyl Group Replacement: Bulky substituents at position 6 (e.g., tert-butyl) improve metabolic stability but reduce solubility.

  • Methyl Group on Pyrazol: The 2-methyl group on the pyrazol ring minimizes off-target interactions by restricting conformational flexibility .

Biological Activity and Mechanisms

Table 2: In Vitro Activity Profile

TargetIC₅₀ (nM)Cell LineReference
EGFR14.2A549 (NSCLC)
VEGFR-228.7HUVEC
PI3Kα45.9MCF-7 (Breast)

Apoptotic Induction

In MDA-MB-231 triple-negative breast cancer cells, the compound triggers caspase-3/7 activation (2.8-fold increase at 10 μM) and PARP cleavage, indicating intrinsic apoptotic pathway engagement.

Research Advancements and Challenges

Pharmacokinetic Profiling

Preliminary ADME studies in rodents highlight limitations:

  • Oral Bioavailability: 22% due to first-pass metabolism (CYP3A4/5-mediated oxidation).

  • Plasma Half-Life: 3.2 hours, necessitating sustained-release formulations.

Computational Insights

QSAR models predict that electronegative substituents at position 2 of the pyrimidine ring could enhance target selectivity. Virtual screening against the NCI-60 panel identifies leukemia (CCRF-CEM) and melanoma (SK-MEL-28) cell lines as sensitive targets (GI₅₀ < 1 μM) .

Future Directions

Derivative Libraries

Focus areas include:

  • Prodrug Development: Esterification of the hydroxy group to improve membrane permeability.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in immunocompetent models.

Toxicology Assessments

Subchronic toxicity studies in Sprague-Dawley rats (28-day, 50 mg/kg/day) reveal reversible hepatotoxicity, underscoring the need for structural refinements.

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